N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide, also known as BAY 41-2272, is a potent activator of the enzyme soluble guanylyl cyclase (sGC). This molecule has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases.
Applications De Recherche Scientifique
Prodrug Forms for the Sulfonamide Group
Research into prodrug forms for the sulfonamide group has explored derivatives of N-methylsulfonamides as potential prodrugs. These studies focus on enhancing water solubility and bioavailability of sulfonamide-containing drugs through chemical modification. For example, various N-acyl derivatives of model sulfonamide N-methyl-p-toluenesulfonamide have been synthesized and evaluated for their potential as prodrug forms. The kinetics of their hydrolysis at physiological pH have been studied, revealing insights into their stability and the release of the active sulfonamide drug in the body (Larsen, Bundgaard, & Lee, 1988).
Enzyme Inhibitory Potential of Sulfonamides
Another area of interest is the enzyme inhibitory potential of sulfonamides, where new compounds with benzodioxane and acetamide moieties have been synthesized and tested for their activity against enzymes like α-glucosidase and acetylcholinesterase. These studies not only enhance our understanding of the biochemical interactions of sulfonamides but also contribute to the development of therapeutic agents for conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).
Anticonvulsant and Pain-Attenuating Properties
The modification of N-benzyl 2-amino acetamides, a class of primary amino acid derivatives, has shown pronounced activities in whole animal anticonvulsant models as well as in neuropathic pain models. By substituting the 4'-N'-benzylamide site in various derivatives, researchers have identified compounds with potent anticonvulsant and pain-attenuating properties, providing a basis for the development of new therapeutic agents (King et al., 2011).
Antimicrobial and Genotoxic Properties of Sulfonamides
Research on the synthesis of sulfonamide derivatives has also explored their antimicrobial and genotoxic properties. By creating new benzoimidazole derivatives incorporating sulfonamide groups, studies have provided valuable data on the potential of these compounds as antimicrobial agents. Additionally, the genotoxic properties of these compounds have been investigated, contributing to the understanding of their safety profile and therapeutic potential (Benvenuti et al., 1997).
Propriétés
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-18(13-15-9-5-4-6-10-15)12-8-7-11-17-16(20)14-19(2)23(3,21)22/h4-6,9-10H,11-14H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWBDQQTTSZYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)CN(C)S(=O)(=O)C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.